15-Deoxy-Delta12,14-Prostaglandin J2-d9 is classified under prostanoids, which are eicosanoids derived from arachidonic acid. It is synthesized in various biological systems and can be found in human urine and other biological fluids as a minor product of cyclooxygenase activity . The compound is particularly noted for its anti-inflammatory properties and its involvement in adipogenesis and apoptosis .
The synthesis of 15-Deoxy-Delta12,14-Prostaglandin J2-d9 typically involves the conversion of prostaglandin D2 through a dehydration reaction facilitated by cyclooxygenases. The specific synthesis route often includes:
The resulting compound can be purified using chromatographic techniques to ensure high purity levels (>99%) .
The molecular formula for 15-Deoxy-Delta12,14-Prostaglandin J2-d9 is , with a molecular weight of approximately 325.5 g/mol. Its structure features a cyclopentenone ring, which is critical for its biological activity.
O=C1/C([C@@H](C/C=C\CCCC(O)=O)C=C1)=C/C=C/CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])VHRUMKCAEVRUBK-ALEWIJCRSA-NThis structure allows it to interact effectively with various biological targets, including receptors involved in inflammatory responses .
15-Deoxy-Delta12,14-Prostaglandin J2-d9 participates in several biochemical reactions:
The mechanism of action for 15-Deoxy-Delta12,14-Prostaglandin J2-d9 primarily involves:
15-Deoxy-Delta12,14-Prostaglandin J2-d9 exhibits several notable physical and chemical properties:
These properties are crucial for its application in laboratory settings where precise quantification is necessary .
15-Deoxy-Delta12,14-Prostaglandin J2-d9 has several important applications in scientific research:
15-Deoxy-Δ¹²,¹⁴-Prostaglandin J₂-d9 (15d-PGJ₂-d9) is a deuterated analog of the endogenous cyclopentenone prostaglandin 15d-PGJ₂. Its core mechanism involves electrophilic interactions via the α,β-unsaturated carbonyl group in its cyclopentenone ring. This group facilitates covalent modification of nucleophilic cysteine residues in target proteins, a process termed Michael adduction [1] [5].
15d-PGJ₂-d9 directly inhibits the NF-κB signaling pathway through dual targeting:
Table 1: Key Protein Targets of 15d-PGJ₂ Covalent Modification
| Target Protein | Residue Modified | Functional Consequence |
|---|---|---|
| IKKβ | Cys-179 | Loss of kinase activity |
| NF-κB p65 | Cys-38 | Impaired DNA binding |
| Proteasome 19S subunits | Multiple cysteines | Suppressed proteolytic activity |
Beyond NF-κB regulation, 15d-PGJ₂-d9 modifies 13 subunits of the 19S regulatory particle of the 26S proteasome (e.g., PSMD2, PSMD3, PSMD11). This inhibits chymotrypsin-like and caspase-like activities, leading to:
*Note: PPARγ-dependent effects are observed at higher concentrations (EC₅₀ = 2 μM) [1] [6].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5